molecular formula C16H16O2 B573631 Benzoic acid,3-(2-phenylethyl)-,methyl ester CAS No. 194605-54-4

Benzoic acid,3-(2-phenylethyl)-,methyl ester

Cat. No.: B573631
CAS No.: 194605-54-4
M. Wt: 240.302
InChI Key: WFEXYPQDVOVOOW-UHFFFAOYSA-N
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Description

Benzoic acid,3-(2-phenylethyl)-,methyl ester, also known as methyl 3-phenylpropyl benzoate, is an organic compound with the molecular formula C16H16O2. It is a derivative of benzoic acid and is characterized by the presence of a phenylethyl group attached to the benzoic acid moiety. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid,3-(2-phenylethyl)-,methyl ester can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with 3-phenylpropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where benzoic acid and 3-phenylpropyl alcohol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,3-(2-phenylethyl)-,methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 3-phenylpropyl alcohol in the presence of an acid or base.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Hydrolysis: Benzoic acid and 3-phenylpropyl alcohol.

    Reduction: 3-phenylpropyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Benzoic acid,3-(2-phenylethyl)-,methyl ester has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the fragrance and flavor industry for its aromatic properties.

Mechanism of Action

The mechanism of action of benzoic acid,3-(2-phenylethyl)-,methyl ester involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with cellular membranes, enzymes, or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, phenethyl ester: Similar structure but with a phenethyl group instead of a 3-phenylpropyl group.

    Acetic acid, 2-phenylethyl ester: Contains an acetic acid moiety instead of benzoic acid.

    Benzoic acid, 2-hydroxy-, phenylmethyl ester: Contains a hydroxyl group on the benzoic acid moiety.

Uniqueness

Benzoic acid,3-(2-phenylethyl)-,methyl ester is unique due to the presence of the 3-phenylpropyl group, which imparts distinct chemical and physical properties compared to other esters of benzoic acid. This structural difference can influence its reactivity, solubility, and applications in various fields.

Properties

IUPAC Name

methyl 3-(2-phenylethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-16(17)15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEXYPQDVOVOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

75A (1.14 g, 4 mmol), N-methylpyrrolidinone (2.2 mL), Fe(acac)3 (70 mg, 0.2 mmol) and dry THF (25 mL) were stirred under nitrogen at room temperature. Phenethylmagnesium bromide (1.0 M in THF, 5 mL) was added by syringe. After stirring for fifteen minutes, HCl (1 M, 10 mL) was slowly added. The mixture was diluted with water and extracted three times with EtOAc. The organic layers were combined, washed with water and then brine, were dried over MgSO4 and were concentrated. Purification was achieved using flash chromatography on SiO2 with hexanes/toluene 50:50. A colourless oil was obtained (660 mg, 69%). NMR 1H (ppm, CDCl3): 7.96-7.85 (m, 2H), 7.33-7.15 (m, 7H), 3.91 (s, 3H), 2.97-2.93 (m, 4H).
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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